molecular formula C15H22Cl2N2 B5160989 N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine

N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine

Cat. No.: B5160989
M. Wt: 301.3 g/mol
InChI Key: LTSXDGBYCBMYRI-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a propyl group and a 2,4-dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-propylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacologically active agent. It may serve as a lead compound in the development of drugs targeting neurological disorders due to its structural similarity to known psychoactive substances .

Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals. Its derivatives may possess herbicidal or pesticidal properties .

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by binding to receptors in the central nervous system. This interaction can influence neuronal activity and has potential implications for the treatment of neurological disorders .

Comparison with Similar Compounds

Uniqueness: N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,4-dichlorophenylmethyl group. This structural configuration imparts distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-2-7-19-8-5-14(6-9-19)18-11-12-3-4-13(16)10-15(12)17/h3-4,10,14,18H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSXDGBYCBMYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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